molecular formula C15H13NO B14911904 2,2-Dimethyl-3-(naphthalen-1-yl)-3-oxopropanenitrile

2,2-Dimethyl-3-(naphthalen-1-yl)-3-oxopropanenitrile

Katalognummer: B14911904
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: PTNBRIKGMXAJKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-3-(naphthalen-1-yl)-3-oxopropanenitrile is an organic compound characterized by its unique structure, which includes a naphthalene ring attached to a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(naphthalen-1-yl)-3-oxopropanenitrile typically involves the reaction of naphthalene derivatives with nitrile-containing reagents under controlled conditions. One common method includes the use of Friedel-Crafts acylation followed by nitrile addition. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dimethyl-3-(naphthalen-1-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Halogenating agents or other electrophiles can be used under conditions that favor substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-3-(naphthalen-1-yl)-3-oxopropanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 2,2-Dimethyl-3-(naphthalen-1-yl)-3-oxopropanenitrile exerts its effects involves interactions with molecular targets and pathways within biological systems. The nitrile group can interact with enzymes or receptors, leading to changes in cellular processes. The naphthalene ring may also play a role in binding to specific targets, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

  • 2,2-Dimethyl-3-(naphthalen-1-yl)pyrrolidine
  • 2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine

Comparison: Compared to these similar compounds, 2,2-Dimethyl-3-(naphthalen-1-yl)-3-oxopropanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The structural differences also influence the compound’s physical properties and applications in various fields.

Eigenschaften

Molekularformel

C15H13NO

Molekulargewicht

223.27 g/mol

IUPAC-Name

2,2-dimethyl-3-naphthalen-1-yl-3-oxopropanenitrile

InChI

InChI=1S/C15H13NO/c1-15(2,10-16)14(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1-2H3

InChI-Schlüssel

PTNBRIKGMXAJKH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C#N)C(=O)C1=CC=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.